molecular formula C11H10N4O2 B2722776 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-22-0

1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2722776
CAS No.: 1040661-22-0
M. Wt: 230.227
InChI Key: VUMHYKMSHCUQHQ-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,6-dihydropyridazin-6-one core linked to a pyridine ring via a carboxamide bridge. This structure is a valuable scaffold for developing biologically active molecules. While direct literature on this specific molecule is limited, its core structure and close analogs are significant in pharmaceutical research. The 6-oxo-1,6-dihydropyridazine moiety is a key pharmacophore found in compounds with diverse therapeutic activities. For instance, similar carboxamide derivatives have been designed as potent and highly selective class II c-Met kinase inhibitors, which are relevant targets in cancer research, particularly for non-small cell lung cancer (NSCLC) . Furthermore, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been identified as effective anti-inflammatory agents, with one study identifying a lead compound that targets JNK2 and inhibits the NF-κB/MAPK pathway for the treatment of acute lung injury and sepsis . The presence of the pyridine ring, a privileged structure in drug design, can enhance a molecule's physicochemical properties, such as metabolic stability and permeability, and is present in numerous FDA-approved drugs . This compound is intended for research applications, including use as a building block in organic synthesis, a key intermediate in the development of novel kinase inhibitors, and a candidate for screening in various pharmacological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-15-10(16)6-5-8(14-15)11(17)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYKMSHCUQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate pyridazine compound.

    Methylation and Carboxamide Formation: The final steps involve methylation of the nitrogen atom and formation of the carboxamide group through reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction could produce 1-methyl-6-hydroxy-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide.

Scientific Research Applications

Biological Activities

1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exhibits various biological activities that are being explored for therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of dihydropyridazine compounds can exhibit anticancer activity. For instance, certain analogs have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound can reduce inflammation in various models. This is particularly relevant in neuroinflammatory conditions where such compounds may modulate cytokine release and inhibit microglial activation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which are being investigated in vitro against various bacterial strains. Preliminary results indicate that it may possess activity against resistant strains, making it a candidate for further development in infectious disease management .

Case Studies

StudyFocusFindings
NeuroinflammationDemonstrated anti-inflammatory effects in microglial cells, reducing pro-inflammatory cytokine secretion.
Anticancer ActivityIdentified as a potential inhibitor of cancer cell proliferation through apoptosis induction in specific cell lines.
Antimicrobial PropertiesShowed promising activity against resistant bacterial strains in preliminary assays.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Impact of Substituents on Activity

  • Pyridin-2-yl Carboxamide (Target Compound): The pyridin-2-yl group enhances binding to proteasomes in Trypanosoma cruzi, likely through π-π stacking and hydrogen bonding interactions .
  • Benzimidazole-Phenyl () : The benzimidazole moiety is associated with antimicrobial activity due to its ability to intercalate into DNA or inhibit enzymes like topoisomerases .
  • Triazole-Thiophene () : Thiophene and triazole groups are common in agrochemicals, suggesting pesticidal activity via disruption of insect nervous systems .
  • Phenoxy-Phenyl (): Phenoxy groups are frequently linked to herbicidal activity, as seen in auxin-mimicking herbicides .

Key Research Findings

Antiparasitic Activity : The target compound inhibits T. cruzi proteasomes at IC₅₀ values comparable to clinical candidates, with selectivity over human proteasomes .

Agrochemical Potential: Triazole-thiophene derivatives () show structural overlap with patented pyridinyl pesticides (), suggesting utility in crop protection .

Thermodynamic Stability : Benzimidazole-containing derivatives () exhibit enhanced thermal stability due to aromatic stacking interactions .

Biological Activity

1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C12H11N3O2
  • Molecular Weight : 229.23464 g/mol
  • CAS Number : 2034379-35-4
  • Structure : The compound features a pyridine ring and a dihydropyridazine moiety, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the context of cancer research. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the antiproliferative activity observed in different cell lines:

Cell Line IC50 Value (µM) Reference
HeLa0.058
MDA-MB-2310.0046
A5490.021
PC30.035

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways, enhancing its antiproliferative effects.
  • Structure-Activity Relationship (SAR) : Modifications to the pyridine and dihydropyridazine rings can enhance or diminish biological activity. For instance, the presence of hydroxyl (-OH) groups has been linked to improved efficacy against certain cancer cells .

Case Studies

Several studies have focused on the biological evaluation of similar compounds, providing insights into the effectiveness of structural modifications:

Study 1: Antiproliferative Evaluation

A study published in MDPI evaluated various derivatives of pyridine compounds and their antiproliferative activities against HeLa and MDA-MB-231 cell lines. It was found that modifications leading to increased hydrogen bond interactions significantly reduced IC50 values, indicating enhanced potency .

Study 2: Molecular Docking Studies

Another research effort utilized molecular docking to predict the binding affinity of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine derivatives with target proteins involved in cancer pathways. The results indicated strong binding interactions that correlate with observed biological activity .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification or amidation of pyridazine derivatives. For example, ethyl ester analogs (e.g., Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by functional group modifications (e.g., coupling with pyridin-2-amine). Key reagents include coupling agents like EDCI/HOBt and catalysts such as DMAP. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
Step Reagents/Conditions Purpose
1. EsterificationEthyl chloroformate, base (e.g., TEA)Introduce ester group
2. AmidationPyridin-2-amine, EDCI/HOBtForm carboxamide bond
3. PurificationColumn chromatography (silica gel, eluent: EtOAc/hexane)Isolate pure product

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for hydrogen and carbon environments, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹). For example, 1H^1H-NMR can confirm the methyl group (δ ~3.0 ppm) and pyridinyl protons (δ ~7.0–8.5 ppm) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are standard. For pyridazine derivatives, target-specific assays (e.g., kinase inhibition) are designed with positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination). Data validation requires triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatives with enhanced activity?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst). Central Composite Design (CCD) or Box-Behnken models minimize trials while maximizing data output. For example, optimizing coupling reactions may reveal that DMF as a solvent at 60°C yields >90% conversion .

Q. What computational strategies predict reactivity and regioselectivity in derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) identify reactive sites. Reaction path sampling (e.g., using the AFIR method) predicts regioselectivity. For instance, pyridinyl substitution patterns may influence hydrogen-bonding interactions with biological targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). For stability-related discrepancies, conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring. Contradictions in IC₅₀ values may arise from impurity profiles; LC-MS purity checks (>95%) are critical .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Methodological Answer : Perform stress testing (thermal, photolytic, hydrolytic). For example, thermal gravimetric analysis (TGA) identifies decomposition thresholds, while UV-Vis spectroscopy tracks photodegradation. Stability in aqueous buffers (pH 1–10) is monitored via HPLC to identify hydrolysis-prone sites (e.g., ester or amide bonds) .

Q. How to address purification challenges for polar derivatives?

  • Methodological Answer : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) for polar analogs. Alternatively, employ countercurrent chromatography (CCC) for large-scale separations. Solubility screening (e.g., in DMSO/water mixtures) guides solvent selection. For persistent impurities, recrystallization (e.g., ethanol/water) improves purity .

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